molecular formula C18H16N4O2S2 B2396960 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide CAS No. 1257548-59-6

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Cat. No.: B2396960
CAS No.: 1257548-59-6
M. Wt: 384.47
InChI Key: PEBBYBGPDSTVBE-UHFFFAOYSA-N
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Description

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxyphenyl isothiocyanate with 2-aminothiazole to form an intermediate, which is then cyclized to produce the imidazo[2,1-b]thiazole core. Subsequent acylation with 3-methylisothiazol-5-yl acetic acid yields the final product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 4-methoxyphenyl group and the 3-methylisothiazol-5-yl acetamide moiety contributes to its enhanced antimicrobial and anticancer activities compared to other imidazo[2,1-b]thiazole derivatives .

Properties

IUPAC Name

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-11-7-17(26-21-11)20-16(23)8-13-10-25-18-19-15(9-22(13)18)12-3-5-14(24-2)6-4-12/h3-7,9-10H,8H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBBYBGPDSTVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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